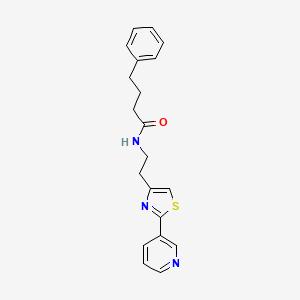
5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features an isoindoline moiety fused with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole typically involves the condensation of an aromatic primary amine with a thiadiazole derivative. One common method includes the reaction of 2-aminobenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mécanisme D'action
The mechanism by which 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation pathways, thereby exhibiting anticancer properties. The compound can also interact with microbial cell membranes, leading to disruption and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals.
3-Methyl-1,2,4-thiadiazole: A simpler thiadiazole derivative with applications in organic synthesis.
5-Acetamido-1,1,3,3-tetramethylisoindolin-2-yloxyl: Used as an EPR label in biochemical studies.
Uniqueness
5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole is unique due to its combined isoindoline and thiadiazole moieties, which confer distinct chemical properties and a broad range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .
Propriétés
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-12-11(15-13-8)14-6-9-4-2-3-5-10(9)7-14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQGMMNUDTCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)





![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2638973.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2638974.png)


